molecular formula C7H13F3N2 B3199396 1-(2,2,2-Trifluoroethyl)piperidin-3-amine CAS No. 1016842-50-4

1-(2,2,2-Trifluoroethyl)piperidin-3-amine

Cat. No.: B3199396
CAS No.: 1016842-50-4
M. Wt: 182.19 g/mol
InChI Key: LFNPPORHPVBDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-Trifluoroethyl)piperidin-3-amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.

    Industry: It is utilized in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and stability, leading to effective modulation of biological pathways. This interaction can result in the inhibition or activation of target proteins, influencing cellular processes .

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)piperidin-3-amine can be compared with other trifluoroethyl-containing compounds, such as:

  • 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
  • 2-(2,2,2-Trifluoroethyl)piperidine
  • 3-(2,2,2-Trifluoroethyl)pyrrolidine

These compounds share similar structural features but differ in their chemical reactivity and biological activities.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNPPORHPVBDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoroethyl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)piperidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(2,2,2-Trifluoroethyl)piperidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-(2,2,2-Trifluoroethyl)piperidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-(2,2,2-Trifluoroethyl)piperidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-(2,2,2-Trifluoroethyl)piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.